1-(1-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)ethyl)piperazine
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Overview
Description
1-(1-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)ethyl)piperazine is a heterocyclic compound that features a triazole ring fused with a piperazine moiety. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The triazole ring is known for its stability and ability to participate in various chemical reactions, making it a versatile building block in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)ethyl)piperazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4,5-dimethyl-1,2,4-triazole with ethyl piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to achieve high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(1-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)ethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions often require a catalyst or base to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted triazole derivatives .
Scientific Research Applications
1-(1-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)ethyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-(1-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)ethyl)piperazine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-4H-1,2,4-triazole: Shares the triazole ring structure but lacks the piperazine moiety.
1-(1H-1,2,4-triazol-3-yl)piperazine: Similar structure but without the dimethyl substitutions on the triazole ring
Uniqueness
1-(1-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)ethyl)piperazine is unique due to the presence of both the dimethyl-substituted triazole ring and the piperazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H19N5 |
---|---|
Molecular Weight |
209.29 g/mol |
IUPAC Name |
1-[1-(4,5-dimethyl-1,2,4-triazol-3-yl)ethyl]piperazine |
InChI |
InChI=1S/C10H19N5/c1-8(15-6-4-11-5-7-15)10-13-12-9(2)14(10)3/h8,11H,4-7H2,1-3H3 |
InChI Key |
NNLGJOKPZAUGRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1C)C(C)N2CCNCC2 |
Origin of Product |
United States |
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